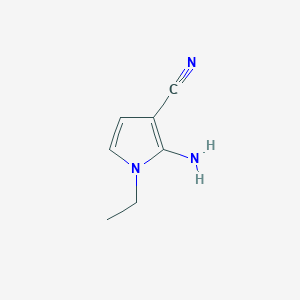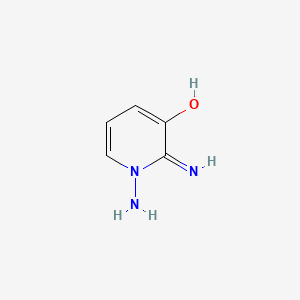
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of ethyl acetoacetate, malononitrile, and ammonium acetate under reflux conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce amines.
Scientific Research Applications
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-methyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-ethyl-1H-pyrrole-3-carboxamide
- 2-Amino-1-ethyl-1H-pyrrole-3-carboxylate
Uniqueness
2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and nitrile group at the 3-position make it a versatile intermediate for further functionalization and application in various fields .
Properties
CAS No. |
412341-22-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-amino-1-ethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-10-4-3-6(5-8)7(10)9/h3-4H,2,9H2,1H3 |
InChI Key |
NEYSTZRNRFKHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
